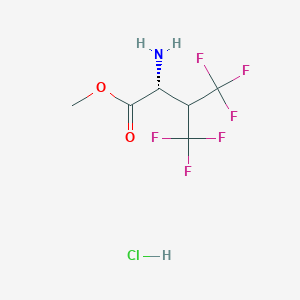

methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride

Description

Methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride is a fluorinated amino acid ester hydrochloride salt. Its structure features a stereogenic center at the C2 position (R-configuration), a trifluoromethyl group at C3, and three fluorine atoms at C3. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and bioavailability . Commercial availability is supported by multiple global suppliers, including A.S.I. International (U.S.) and Shree Ganesh Remedies (India), indicating its industrial relevance .

Properties

IUPAC Name |

methyl (2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H/t2-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDJDWCROPWRGJ-HSHFZTNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C(C(F)(F)F)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under specific conditions . The reaction conditions often require a controlled environment to ensure the stability of the intermediates and the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced equipment to maintain the necessary reaction conditions. The use of continuous flow reactors and other modern techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. Methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride has been studied for its effectiveness against various bacterial strains.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of trifluoromethyl amino acids were synthesized and tested for their antibacterial activity. The results showed that compounds with similar structures to methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli .

1.2 Neuroprotective Effects

The compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases. Trifluoromethylated amino acids have shown promise in protecting neuronal cells from oxidative stress.

Case Study:

A research article highlighted the protective effects of trifluoromethylated compounds on neuronal cells exposed to oxidative stress in vitro. The study concluded that methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride could be a candidate for further development as a neuroprotective agent .

Agrochemical Applications

2.1 Herbicidal Activity

Trifluoromethyl-containing compounds are known for their herbicidal properties. Methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride has been evaluated as a potential herbicide.

Case Study:

In field trials reported by a leading agrochemical journal, methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride exhibited effective weed control in various crops without significant phytotoxicity .

Materials Science

3.1 Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |

|---|---|---|---|

| Fluorinated Polymer A | 300 | High | Coatings |

| Fluorinated Polymer B | 280 | Moderate | Electrical Insulation |

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared below with three analogs:

Key Observations:

Functional Group Impact : The target compound’s methyl ester group (vs. the alcohol in ) likely improves lipophilicity and oral absorption compared to the alcohol analog.

Stereochemical Sensitivity : The (2R) configuration in the target compound may confer distinct biological activity compared to the (2S) isomer , emphasizing the need for enantioselective synthesis.

Commercial and Research Relevance

- Suppliers: The target compound is widely available from 12 suppliers globally, including Chinese firms like Hangzhou Zhongchang Technology and U.S.-based A.S.I. International .

- Applications : The phenyl-substituted analog (with hazard code Xn) is likely explored for CNS or antiviral applications due to its aryl fluoride motif, whereas the target compound’s trifluoromethyl groups may target enzymes requiring strong electron-withdrawing groups.

Biological Activity

Methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride, also known as a trifluoromethylated amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C6H7F6NO2

- Molecular Weight : 239.12 g/mol

- CAS Number : 103539-46-4

The trifluoromethyl group (-CF₃) in methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride enhances lipophilicity and metabolic stability. This modification is known to influence the pharmacokinetics and pharmacodynamics of drugs. The electron-withdrawing nature of the trifluoromethyl group can affect the compound's interaction with biological targets, potentially leading to increased potency and selectivity.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance:

Anticancer Potential

Research indicates that trifluoromethylated compounds can modulate signaling pathways involved in cancer progression. For example:

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various trifluoromethylated compounds, including methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride. The results demonstrated a significant reduction in bacterial growth compared to control groups.

- Case Study on Anticancer Activity : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Further investigations into the underlying mechanisms indicated that it activated caspase pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate hydrochloride, and how are stereochemical outcomes controlled?

- Methodological Answer : Synthesis typically involves fluorination strategies and chiral resolution. For example, asymmetric hydrogenation or enzymatic resolution can control stereochemistry. Advanced flow chemistry techniques (e.g., continuous microreactors) improve reaction efficiency, while cross-coupling reactions introduce trifluoromethyl groups. Chiral catalysts, such as Rhodium-BINAP complexes, are critical for enantioselectivity . Characterization via chiral HPLC or NMR with chiral shift reagents validates stereochemical purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹⁹F NMR for fluorine environments; ¹H/¹³C NMR for backbone structure).

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Ion chromatography for chloride content validation.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Cross-validate results with elemental analysis and HPLC purity assays (>95% purity thresholds) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

- Methodological Answer : Stability studies should follow ICH guidelines (Q1A). Accelerated degradation studies (40°C/75% RH for 6 months) assess thermal and hygroscopic sensitivity. Use pH-stability profiling (e.g., buffers at pH 1–9) with HPLC monitoring. Fluorinated compounds often exhibit hydrolytic instability in acidic/basic conditions due to electron-withdrawing effects; inert atmospheres (N₂) and desiccants are recommended for long-term storage .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction conditions to maximize yield while maintaining enantiomeric purity?

- Methodological Answer : Employ Design of Experiments (DoE) with response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For enantioselectivity, use chiral stationary phase chromatography (CSP-HPLC) for real-time monitoring. Computational tools (e.g., DFT calculations) predict transition states to guide catalyst selection . ICReDD’s feedback loop (computational→experimental→computational) reduces trial-and-error by 30–50% .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for fluorinated intermediates. Molecular dynamics (MD) simulations model solvation effects in polar aprotic solvents (e.g., DMF, THF). Machine learning (ML) algorithms trained on fluorochemical reaction databases identify optimal catalysts or solvent combinations. Validate predictions with small-scale exploratory reactions .

Q. What methodologies resolve contradictions in catalytic efficiency data across different studies?

- Methodological Answer : Conduct meta-analysis of kinetic data (e.g., turnover frequency, TOF) with standardized conditions (solvent, temperature). Use multivariate regression to isolate variables (e.g., ligand steric effects, solvent dielectric constant). Replicate experiments with controlled impurities (e.g., trace metals) and report via FAIR data principles to ensure reproducibility .

Q. How do fluorine substituents influence the compound’s biological activity, and what assays validate these effects?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Use in vitro assays (e.g., PAMPA for permeability; cytochrome P450 inhibition for metabolic stability). Compare fluorinated vs. non-fluorinated analogs in structure-activity relationship (SAR) studies. Radiolabeled (¹⁸F) versions enable PET imaging for in vivo tracking .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method with UV/Vis quantification). Test multiple solvents (water, DMSO, ethanol) under controlled temperature (±0.1°C). Cross-reference with Hansen solubility parameters to identify outliers. Publish raw data with detailed experimental conditions (e.g., equilibration time, particle size) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.